N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
The compound is an acetamide derivative with a glycoside (sugar) moiety attached to it. The glycoside part contains a 2,4-dichlorophenoxy group. Acetamides are a class of organic compounds that have a wide range of applications in the chemical industry, including use as solvents, plasticizers, and in the synthesis of various other compounds . The presence of the 2,4-dichlorophenoxy group suggests that this compound might have herbicidal properties, as this group is commonly found in many herbicides .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a central oxane (a type of ether) ring, with hydroxyl groups at the 4 and 5 positions, a hydroxymethyl group at the 6 position, and a 2,4-dichlorophenoxy group at the 2 position. The acetamide group would be attached to the oxane ring at the 3 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the polar hydroxyl and acetamide groups, as well as the nonpolar dichlorophenoxy group .Scientific Research Applications
Environmental Fate and Biodegradation
- Degradation Pathways and Environmental Behavior : Studies on chlorophenols, which are structurally related to the compound , highlight their environmental persistence and transformation pathways. Chlorophenols are precursors to dioxins in thermal processes and have been studied for their fate in municipal solid waste incineration, demonstrating complex degradation pathways and environmental persistence (Peng et al., 2016).
- Biodegradation by Microorganisms : The role of microorganisms in the biodegradation of herbicides based on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the target compound, has been reviewed. The research underscores the potential of microbial communities to metabolize and mitigate the environmental impact of such compounds, emphasizing the importance of understanding microbial pathways for environmental remediation efforts (Magnoli et al., 2020).
Toxicological Aspects and Environmental Impact
- Toxicity and Ecological Effects : The toxic effects of chlorophenols in fish provide insights into the broader ecological implications of chlorinated compounds, including potential analogues of the target chemical. Chlorophenols can induce oxidative stress, immune system alterations, and endocrine disruption in aquatic organisms, highlighting the critical need to assess and manage the environmental risks of related compounds (Ge et al., 2017).
- Human and Ecosystem Health Concerns : Research on the potential impact of 2,4-D, a herbicide related to the target compound, has shown concerns regarding its lethal effects on non-target organisms and possible health risks to humans. This emphasizes the necessity for regulatory measures and further investigation into the environmental and health impacts of such chemicals (Islam et al., 2017).
Advanced Degradation Techniques
- Advanced Oxidation Processes : The review on the degradation of acetaminophen by advanced oxidation processes, including pathway analysis, by-products, and biotoxicity considerations, can be extrapolated to understand the advanced degradation techniques applicable to the target compound. Such insights are crucial for developing effective treatment strategies for recalcitrant compounds in wastewater (Qutob et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO6/c1-6(19)17-11-13(21)12(20)10(5-18)23-14(11)22-9-3-2-7(15)4-8(9)16/h2-4,10-14,18,20-21H,5H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQRLFPKGHQKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)Cl)Cl)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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